Field: This research falls under the field of Neuroscience.
Application: The tetrapeptide Ala-Phe-Phe-Pro (AFFP) is a synthetic analogue of Antarctic krill derived from the memory-improving Antarctic krill peptide Ser-Ser-Asp-Ala-Phe-Phe-Pro-Phe-Arg (SSDAFFPFR) after digestion and absorption . The research aimed to assess the neuroprotective effects of AFFP by reducing oxidative stress and controlling lipid metabolism in the brains of mice with memory impairment caused by scopolamine .
Method: The 1H Nuclear magnetic resonance spectroscopy results showed that AFFP had three active hydrogen sites that could contribute to its antioxidant properties . The findings from in vivo tests demonstrated that AFFP greatly enhanced the mice’s behavioral performance in the passive avoidance, novel object recognition, and eight-arm maze experiments .
Results: AFFP reduced oxidative stress by enhancing superoxide dismutase activity and malondialdehyde levels in mice serum, thereby decreasing reactive oxygen species level in the mice hippocampus . In addition, AFFP increased the unsaturated lipid content to balance the unsaturated lipid level against the neurotoxicity of the mice hippocampus . The findings suggest that AFFP emerges as a potential dietary intervention for the prevention of memory impairment disorders .
Field: This research is in the field of Biophysics.
Application: The research investigates the effects of confinement on protein stability, which is relevant in a number of biological applications ranging from encapsulation in the cylindrical cavity of a chaperonin, translocation through pores, and structure formation in the exit tunnel of the ribosome .
Method: Using all-atom molecular dynamics simulations, the research shows that three pair interactions between side chains - hydrophobic (Ala-Phe), polar (Ser-Asn) and charged (Lys-Glu) - are substantially altered in hydrophobic, water-filled nanopores, relative to bulk water .
Results: When the pore holds water at bulk density, the hydrophobic pair is strongly destabilized and is driven to large separations corresponding to the width and the length of the cylindrical pore . As the water density is reduced, the preference of Ala and Phe to be at the boundary decreases, and the contact pair is preferred . Based on these results, the research argues and demonstrates that for a generic amphiphilic sequence, cylindrical confinement is likely to enhance thermodynamic stability relative to the bulk .
Field: This research is in the field of Nanomedicine.
Application: Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The Phe-Phe motif drives the self-assembly of short peptides and their analogues into nanostructures and hydrogels .
Method: The production methods for this class of compounds include solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . The characterization, nanomorphologies, and application of their self-assembled nanostructures are discussed .
Results: The unique physico-chemical properties of nanomaterials allow for unprecedented performance, especially in the field of early diagnosis and targeted drug delivery .
Field: This research is in the field of Pharmacology.
Application: The research investigates the use of ALA-based prodrugs for enhanced photodynamic therapy . Photodynamic therapy is a treatment that uses a drug, called a photosensitizer or photosensitizing agent, and a particular type of light to kill cancer cells .
Method: The research involves the synthesis of cationic and anionic silver-indium-sulfide quantum dots (AIS QDs), which were subsequently loaded with ALA through electrostatic interaction for enhanced photodynamic therapy .
Results: The use of ala-based prodrugs for enhanced photodynamic therapy is a promising area of research in the field of pharmacology .
Field: This research is in the field of Material Science.
Application: The research investigates the use of a series of bola-type Ala–Phe dipeptides for 3D printing . 3D printing, or additive manufacturing, is a process of making three dimensional solid objects from a digital file .
Method: The research involves the study of chirality-driven molecular packing structure difference in a series of bola-type Ala–Phe dipeptides .
Results: The use of ala–phe dipeptides for 3d printing is a promising area of research in the field of material science .
Alanylphenylalanine is a dipeptide composed of two amino acids: L-alanine and L-phenylalanine. Its chemical formula is C₁₂H₁₆N₂O₃, and it features a peptide bond linking the carboxyl group of L-alanine to the amino group of L-phenylalanine. This compound is notable for its hydrophobic characteristics due to the presence of phenylalanine, which contains an aromatic side chain, and alanine, which has a simple aliphatic side chain. The structure can exist in both linear and cyclic forms, with the linear form being more prevalent under standard conditions .
Alanylphenylalanine exhibits several biological activities:
Alanylphenylalanine can be synthesized through several methods:
Alanylphenylalanine finds applications in various fields:
Studies have explored the interactions of alanylphenylalanine with various substances:
Alanylphenylalanine shares structural similarities with other dipeptides. Here are some comparable compounds:
Compound Name | Structure/Composition | Unique Features |
---|---|---|
Glycylphenylalanine | Glycine + Phenylalanine | Smaller size; less hydrophobic |
Leucylphenylalanine | Leucine + Phenylalanine | Larger side chain; more hydrophobic |
Valylphenylalanine | Valine + Phenylalanine | Branched chain; increased steric hindrance |
Alanylleucine | Alanine + Leucine | Combines properties of both amino acids |
Alanylphenylalanine is unique due to its specific combination of hydrophobic characteristics from both constituent amino acids, making it particularly interesting for studies related to protein folding and stability .